molecular formula C28H28N4O6 B15017739 N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B15017739
M. Wt: 516.5 g/mol
InChI Key: YVAUPNVCKHTWEH-UHFFFAOYSA-N
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Description

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, the introduction of the nitro group, and the coupling of the morpholine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: Various substituents can be introduced or replaced on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with specific biological activities.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and nitrobenzamide compounds, such as:

  • N-{2-methoxy-5-[5-(methyl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide
  • N-{2-methoxy-5-[5-(ethyl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide

Uniqueness

What sets N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H28N4O6

Molecular Weight

516.5 g/mol

IUPAC Name

N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C28H28N4O6/c1-17(2)18-4-9-26-23(14-18)30-28(38-26)19-5-8-25(36-3)22(15-19)29-27(33)21-16-20(32(34)35)6-7-24(21)31-10-12-37-13-11-31/h4-9,14-17H,10-13H2,1-3H3,(H,29,33)

InChI Key

YVAUPNVCKHTWEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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